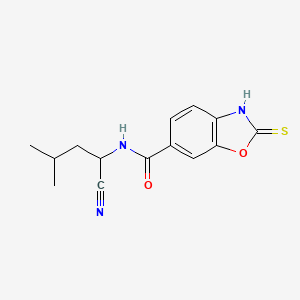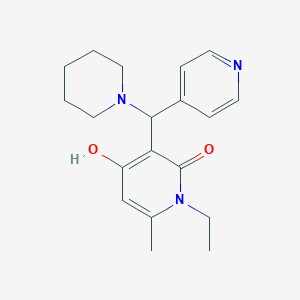![molecular formula C20H22Cl2N2O2 B2642424 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide CAS No. 1797699-64-9](/img/structure/B2642424.png)
3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and methoxypyrrolidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and methoxypyrrolidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and solvents like dichloromethane or toluene. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
類似化合物との比較
Similar Compounds
4-(®-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester: This compound shares structural similarities with 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide, particularly in the methoxypyrrolidinyl group.
Phenyl Boronic Acid (PBA) Containing BODIPY Dyes: These compounds also contain phenyl groups and are used in similar applications, such as fluorescent labeling and bioanalytical assays.
Uniqueness
This compound is unique due to its specific combination of dichlorophenyl and methoxypyrrolidinyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-26-16-11-12-24(13-16)15-7-5-14(6-8-15)23-20(25)10-9-17-18(21)3-2-4-19(17)22/h2-8,16H,9-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXIRLVCNMSJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2642345.png)


![1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2642349.png)


![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2642355.png)
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

![Bicyclo[2.1.1]hexane-2-thiol](/img/structure/B2642362.png)

